molecular formula C11H10ClN3S B2934018 N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 15944-99-7

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2934018
CAS RN: 15944-99-7
M. Wt: 251.73
InChI Key: LXNAJPGTRUYFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, also known as N-allyl-5-chloro-2-thiadiazolamine or N-allyl-5-chloro-2-thiadiazoline, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine has been used in a variety of research applications, including as an inhibitor of enzymes, as an antioxidant, and as a fluorescent probe.

Scientific Research Applications

Molecular Structure Analysis

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine has been examined through various spectroscopic techniques such as 1H, 13C, 15N NMR spectroscopy, and X-ray diffraction, revealing its existence in the egzo-amino tautomeric form in solid state. The compound's crystal structure showcases polar ribbons, indicating potential for structural and chemical analysis applications in molecular chemistry and materials science (Strzemecka & Urbańczyk-Lipkowska, 2010).

Corrosion Inhibition

Studies on derivatives of 1,3,4-thiadiazole, including N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, have demonstrated their potential as corrosion inhibitors for metals. Quantum chemical parameters and molecular dynamics simulations have been employed to understand their effectiveness, making these compounds valuable for applications in materials science, particularly in protecting metals from corrosion in industrial settings (Kaya et al., 2016).

Antiviral Activities

The compound has shown promise in the synthesis of derivatives with antiviral activities. Research has led to the synthesis of new derivatives that exhibited significant anti-tobacco mosaic virus activity, indicating potential for further exploration in pharmaceutical applications and antiviral drug development (Chen et al., 2010).

Insecticidal Properties

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for insecticidal activity against pests like the cotton leafworm. This research opens pathways for the development of new, effective insecticides that could benefit agricultural practices by providing safer and more efficient pest control options (Ismail et al., 2021).

Crystal Engineering and Organometallic Materials

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been identified as excellent precursors for the crystal engineering of organometallic materials. Their coordination behavior with transition metal ions has been explored, leading to the synthesis of new crystalline copper(I) π-complexes. This research highlights the compound's potential applications in developing new materials for electronics, catalysis, and more (Ardan et al., 2017).

properties

IUPAC Name

5-(4-chlorophenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-13-11-15-14-10(16-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNAJPGTRUYFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

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